Cas no 885521-04-0 (6-Fluoro-1H-indol-4-ol)

6-Fluoro-1H-indol-4-ol 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-1H-indol-4-ol
- 4-hydroxy-6-fluoroindole
- 6-Fluoro-4-hydroxy indole
- MFCD07781566
- 6-Fluoro-4-hydroxyindole
- DTXSID60646246
- CS-0322101
- SCHEMBL1958807
- SY322116
- SB15277
- D79105
- FT-0736395
- AKOS006284923
- 885521-04-0
- PS-16880
- DB-077962
-
- MDL: MFCD07781566
- インチ: InChI=1S/C8H6FNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H
- InChIKey: SNYCTSGFMQCPNU-UHFFFAOYSA-N
- ほほえんだ: C1=CNC2=C1C(=CC(=C2)F)O
計算された属性
- せいみつぶんしりょう: 151.043341977g/mol
- どういたいしつりょう: 151.043341977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
6-Fluoro-1H-indol-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2475-500MG |
6-fluoro-1H-indol-4-ol |
885521-04-0 | 97% | 500MG |
¥ 2,270.00 | 2023-04-13 | |
Chemenu | CM146810-1g |
6-fluoro-1H-indol-4-ol |
885521-04-0 | 95% | 1g |
$*** | 2023-03-31 | |
TRC | F600235-5mg |
6-Fluoro-4-hydroxy Indole |
885521-04-0 | 5mg |
$121.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1006536-5G |
6-fluoro-1H-indol-4-ol |
885521-04-0 | 97% | 5g |
$1535 | 2024-07-21 | |
eNovation Chemicals LLC | Y1006536-100mg |
6-fluoro-1H-indol-4-ol |
885521-04-0 | 97% | 100mg |
$150 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392771-10g |
6-Fluoro-1H-indol-4-ol |
885521-04-0 | 95+% | 10g |
¥18576.00 | 2024-04-27 | |
1PlusChem | 1P008C9D-100mg |
6-Fluoro-1H-indol-4-ol |
885521-04-0 | 97% | 100mg |
$151.00 | 2024-04-20 | |
1PlusChem | 1P008C9D-500mg |
6-Fluoro-1H-indol-4-ol |
885521-04-0 | 97.00% | 500mg |
$276.00 | 2023-12-15 | |
A2B Chem LLC | AD88337-1g |
6-Fluoro-1H-indol-4-ol |
885521-04-0 | 97% | 1g |
$642.00 | 2024-04-19 | |
Ambeed | A694613-100mg |
6-Fluoro-1H-indol-4-ol |
885521-04-0 | 97% | 100mg |
$165.0 | 2024-04-16 |
6-Fluoro-1H-indol-4-ol 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
6-Fluoro-1H-indol-4-olに関する追加情報
Research Brief on 6-Fluoro-1H-indol-4-ol (CAS: 885521-04-0): Recent Advances and Applications in Chemical Biology and Medicine
The compound 6-Fluoro-1H-indol-4-ol (CAS: 885521-04-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The indole scaffold, a privileged structure in medicinal chemistry, is further enhanced by the fluorine substitution at the 6-position, which can improve metabolic stability and binding affinity to biological targets.
Recent studies have highlighted the role of 6-Fluoro-1H-indol-4-ol as a key intermediate in the synthesis of novel kinase inhibitors and GPCR modulators. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective serotonin receptor agonists, which show promise in treating neurological disorders such as depression and anxiety. The fluorine atom's electronegativity and small size contribute to enhanced interactions with target proteins, as evidenced by X-ray crystallography data.
In addition to its pharmacological potential, 6-Fluoro-1H-indol-4-ol has been explored in chemical biology as a fluorescent probe for imaging applications. A recent ACS Chemical Biology paper reported its use in tracking protein-protein interactions in live cells, leveraging its unique photophysical properties. This dual functionality—both as a therapeutic scaffold and a diagnostic tool—underscores its value in interdisciplinary research.
From a synthetic chemistry perspective, advances in the scalable production of 6-Fluoro-1H-indol-4-ol have been achieved through innovative catalytic methods. A 2024 study in Organic Letters described a palladium-catalyzed C-H fluorination protocol that significantly improves yield and purity, addressing previous challenges in large-scale synthesis. These methodological improvements are critical for translating laboratory findings into clinical applications.
Looking ahead, the compound's potential in targeted cancer therapies is being actively investigated. Preliminary data from cell-based assays indicate that derivatives of 6-Fluoro-1H-indol-4-ol exhibit selective cytotoxicity against certain cancer cell lines, possibly through modulation of apoptosis pathways. Further mechanistic studies and in vivo validation are warranted to fully elucidate its therapeutic profile.
In conclusion, 6-Fluoro-1H-indol-4-ol (CAS: 885521-04-0) represents a multifaceted tool in modern drug discovery and chemical biology. Its unique structural features, combined with recent synthetic and application breakthroughs, position it as a compound of enduring interest for researchers aiming to address unmet medical needs. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications.
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